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Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular
enzyme that mediates signaling for a key subset of cytokines, including interleukin-12 (IL-12),
IL-23, and type | interferons (IFNs).[1][2][3] These signaling pathways are integral to both
innate and adaptive immunity, and their dysregulation is implicated in the pathogenesis of
numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and rheumatoid
arthritis.[2][4][5] Consequently, TYK2 has emerged as a promising therapeutic target.[5][6]

The CRISPR/Cas9 system provides a powerful tool for precisely knocking out the TYK2 gene
in relevant cell models, enabling researchers to dissect its specific roles in cytokine signaling
cascades and cellular functions. This document provides detailed application notes and
protocols for utilizing CRISPR/Cas9 to create TYK2 knockout immune cell lines and for
performing functional assays to characterize the phenotypic consequences.

TYK2 Signaling Pathways

TYK2 forms heterodimers with other JAK family members (JAK1 or JAK2) to transduce signals
downstream of cytokine receptor engagement.[1][7] Upon cytokine binding, the associated
JAKs, including TYK2, are activated and phosphorylate the cytoplasmic tails of the cytokine
receptors. This creates docking sites for Signal Transducer and Activator of Transcription
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(STAT) proteins, which are then themselves phosphorylated by the JAKs. Activated STATs
dimerize, translocate to the nucleus, and regulate the transcription of target genes, leading to
various cellular responses such as differentiation, proliferation, and cytokine production.[4][5]

The diagram below illustrates the central role of TYK2 in mediating key cytokine signaling
pathways.
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Caption: TYK2-mediated cytokine signaling pathways.
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Experimental Workflow for Studying TYK2 Function

The following diagram outlines the general workflow for creating and validating TYK2 knockout
cell lines and performing subsequent functional analysis.
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Caption: Experimental workflow for TYK2 knockout and functional analysis.
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Quantitative Data Summary

The following tables summarize the expected quantitative outcomes of TYK2 knockout on key

signaling events, based on published data.

Table 1: Effect of TYK2 Knockout on IFN-a-Induced STAT Phosphorylation

Fold Change vs.

Cell Line Analyte ) Reference
Wild-Type (WT)
Human iPSCs pSTAT1 Abrogated [8]
Human iPSCs pSTAT2 Abrogated [8]
Dose-dependent
Jurkat pSTAT1 o [1]
inhibition
Dose-dependent
Karpas-299 pSTAT1 o [1]
inhibition
Dose-dependent
Jurkat PSTAT3 o [1]
inhibition
Dose-dependent
Karpas-299 pSTAT3 [1]

inhibition

Table 2: Effect of TYK2 Knockout on IL-12 and IL-10-Induced STAT Phosphorylation

Fold Change
Cell Line Cytokine vs. Wild-Type Reference
(WT)
Dose-dependent
NK-S1 IL-12 o [1]
inhibition
Dose-dependent
Jurkat IL-10 o
inhibition
Dose-dependent
K-562 IL-10

inhibition
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Table 3: Effect of TYK2 Knockout on Cytokine Production

Fold Change
Cell Line Stimulant Analyte vs. Wild-Type Reference
(WT)
Drastically
NK-S1 IL-12 IFN-y [1]
reduced
ALCL cells - IL-10 Reduced
ALCL cells - IL-22 Reduced

Experimental Protocols

Protocol 1: Generation of TYK2 Knockout Immune Cells
using CRISPR/Cas9 Ribonucleoprotein (RNP)
Electroporation

This protocol is suitable for hematopoietic cell lines that are difficult to transfect using lipid-
based reagents.

Materials:

Cell Line: Human T cell line (e.g., Jurkat) or other relevant immune cell line.

Cas9 Nuclease: Purified, high-fidelity S. pyogenes Cas9 nuclease.

gRNA: Synthetic single guide RNA targeting human TYK2. It is recommended to test 2-3
different gRNA sequences.

o Note: Specific, validated gRNA sequences should be obtained from peer-reviewed
literature or designed using reputable online tools.

Electroporation System: (e.g., Lonza 4D-Nucleofector™ or similar).

Electroporation Buffer: Cell line-specific nucleofector solution.
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e Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
o 96-well plates for single-cell cloning.
Methodology:

o Cell Culture: Maintain the target immune cell line in appropriate culture conditions, ensuring
cells are in the logarithmic growth phase and have high viability (>95%).

o RNP Complex Formation: a. In a sterile microcentrifuge tube, mix the synthetic gRNA and
Cas9 nuclease at a 1.5:1 molar ratio. b. Incubate at room temperature for 15 minutes to
allow for RNP complex formation.

o Cell Preparation for Electroporation: a. Harvest cells and count them. For a standard
nucleofection, 2 x 10”5 to 1 x 10”6 cells are typically used. b. Centrifuge the cells and
resuspend the pellet in the appropriate nucleofector solution to the desired cell
concentration, as per the manufacturer's instructions.

» Nucleofection: a. Add the pre-formed RNP complex to the cell suspension and mix gently. b.
Transfer the mixture to an electroporation cuvette. c. Electroporate the cells using a pre-
optimized program for your specific cell line.

o Post-Electroporation Culture: a. Immediately after electroporation, add pre-warmed culture
medium to the cuvette and gently transfer the cells to a culture plate. b. Culture the cells for
48-72 hours.

» Single-Cell Cloning: a. After 72 hours, perform limiting dilution in 96-well plates to isolate
single-cell clones. b. Expand the single-cell clones for subsequent validation.

Protocol 2: Validation of TYK2 Knockout

Part A: Genomic DNA Analysis by Sanger Sequencing

o Genomic DNA Extraction: Extract genomic DNA from expanded single-cell clones using a
commercial kit.

o PCR Amplification: Amplify the genomic region of TYK2 targeted by the gRNA using flanking
primers.
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e Sanger Sequencing: Purify the PCR product and send it for Sanger sequencing.

e Analysis: Analyze the sequencing chromatograms for the presence of insertions or deletions
(indels) that result in a frameshift mutation.

Part B: Protein Expression Analysis by Western Blot

o Cell Lysis: Lyse wild-type (WT) and putative knockout clones in RIPA buffer supplemented
with protease and phosphatase inhibitors.

» Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

o SDS-PAGE and Transfer: a. Load equal amounts of protein (20-30 pg) onto an SDS-PAGE
gel. b. Transfer the separated proteins to a PVDF membrane.

e Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at
room temperature. b. Incubate the membrane with a primary antibody against TYK2
overnight at 4°C. c. Wash the membrane with TBST and incubate with an HRP-conjugated
secondary antibody for 1 hour at room temperature. d. Wash again and detect the signal
using an enhanced chemiluminescence (ECL) substrate. e. Re-probe the membrane with an
antibody against a loading control (e.g., GAPDH or [3-actin) to ensure equal protein loading.

e Analysis: Confirm the absence of the TYK2 protein band in the knockout clones compared to
the WT control.

Protocol 3: Functional Analysis of TYK2 Knockout Cells
- Cytokine Stimulation and STAT Phosphorylation

This protocol details the assessment of the IL-12 signaling pathway. The same principles can
be applied to other TYK2-dependent cytokines like IFN-a (analyzing pSTAT1/pSTAT2) or IL-23
(analyzing pSTAT3).

Materials:

e Cell Lines: Validated TYK2 knockout clones and wild-type control cells.
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e Recombinant Human IL-12.

o Serum-free medium.

e Phosphatase inhibitors.

e Primary Antibodies: Rabbit anti-phospho-STAT4 (Tyr693) and Rabbit anti-total STAT4.
e Secondary Antibody: HRP-conjugated anti-rabbit 1gG.

Methodology:

e Cell Starvation: a. Harvest WT and TYK2 knockout cells. b. Wash the cells with PBS and
resuspend them in serum-free medium. c. Starve the cells for 4-6 hours to reduce basal
signaling.

e Cytokine Stimulation: a. Plate the starved cells at a density of 1-2 x 1076 cells/mL. b.
Stimulate the cells with recombinant human IL-12 (e.g., at a final concentration of 20 ng/mL)
for 15-30 minutes at 37°C. Include an unstimulated control for each cell line.

o Cell Lysis: a. Immediately after stimulation, place the cells on ice and centrifuge at 4°C. b.
Discard the supernatant and lyse the cell pellet in ice-cold RIPA buffer containing protease
and phosphatase inhibitors.

o Western Blotting for pSTAT4: a. Perform protein quantification, SDS-PAGE, and membrane
transfer as described in Protocol 2. b. Immunoblotting: i. Block the membrane as previously
described. ii. Incubate the membrane with the primary antibody against phospho-STAT4
overnight at 4°C. iii. Proceed with washing, secondary antibody incubation, and detection. c.
Stripping and Re-probing: i. After imaging, strip the membrane using a mild stripping buffer.
ii. Re-probe the membrane with the primary antibody against total STAT4 to confirm that the
lack of signal in knockout cells is not due to a lack of STAT4 protein.

o Data Analysis: Quantify the band intensities using densitometry software. Normalize the
pSTAT4 signal to the total STAT4 signal. Compare the level of IL-12-induced STAT4
phosphorylation in TYK2 knockout cells to that in WT cells. A significant reduction or
complete abrogation of the pSTAT4 signal is expected in the knockout cells.[3]
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Conclusion

The CRISPR/Cas9 system offers a robust and precise method for generating TYK2 knockout
cell lines, which are invaluable tools for investigating the specific roles of TYK2 in health and
disease. The protocols outlined in this document provide a comprehensive framework for
creating and validating these cell lines, as well as for conducting functional assays to
characterize the impact of TYK2 loss on key immune signaling pathways. By employing these
techniques, researchers can further elucidate the intricate functions of TYK2 and accelerate the
development of novel therapeutics for a range of immune-mediated disorders.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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